molecular formula C25H21Cl2N3O2S2 B15084818 N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B15084818
M. Wt: 530.5 g/mol
InChI Key: PUUUCZBUTOFOHE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a complex hexahydrobenzothienopyrimidine core, a structure motif known to exhibit diverse biological activities. Based on its structural analogy to known inhibitors, this molecule is primarily investigated for its potential as a protein kinase inhibitor. Its core scaffold is closely related to that of BAY 11-7082, a well-characterized inhibitor of IκBα phosphorylation, which functions by suppressing the NF-κB signaling pathway [https://pubchem.ncbi.nlm.nih.gov/compound/5353430]. Researchers utilize this compound to probe the intricacies of intracellular signal transduction, particularly in the context of inflammation, immune response, and oncology. The specific substitution pattern, including the chlorophenyl and chloromethylphenyl acetamide groups, is designed to optimize binding affinity and selectivity for target proteins. It serves as a critical tool for in vitro biochemical assays and cell-based studies to elucidate disease mechanisms and validate novel therapeutic targets. This product is supplied for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C25H21Cl2N3O2S2

Molecular Weight

530.5 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21Cl2N3O2S2/c1-14-6-7-16(27)12-19(14)28-21(31)13-33-25-29-23-22(18-4-2-3-5-20(18)34-23)24(32)30(25)17-10-8-15(26)9-11-17/h6-12H,2-5,13H2,1H3,(H,28,31)

InChI Key

PUUUCZBUTOFOHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide.

    Coupling Reactions: The final step involves coupling the benzothieno[2,3-d]pyrimidine core with the appropriate acetamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Halogen substitution reactions can be performed using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name R₁ (Phenyl Substituent) R₂ (Pyrimidinone Substituent) Key Modifications Evidence Source
Target Compound 5-chloro-2-methylphenyl 4-chlorophenyl Dual chloro substituents
N-(4-Chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-...}acetamide 4-chloro-2-methylphenyl 4-chlorophenyl Positional isomer (Cl at 4 vs. 5 on R₁)
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-...}acetamide 4-chloro-2-methoxy-5-methylphenyl 4-methylphenyl Methoxy group replaces Cl; methyl at R₂
2-{[3-(4-chlorophenyl)-4-oxo-...}-N-(2,5-dimethylphenyl)acetamide 2,5-dimethylphenyl 4-chlorophenyl Methyl groups replace Cl on R₁
N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-...}acetamide 2,3-dimethylphenyl 4-methoxyphenyl Methoxy at R₂; no halogens on R₁

Key Observations:

Halogenation vs. In contrast, analogs with methyl or methoxy groups (e.g., ) exhibit increased lipophilicity, which may improve membrane permeability but reduce solubility .

Functional Group Diversity :

  • Methoxy substituents () introduce hydrogen-bonding capacity, which could enhance solubility or target interactions compared to purely hydrophobic methyl or chloro groups .

Pharmacological and Physicochemical Implications

  • Lipophilicity : Compounds with methyl or methoxy groups (e.g., ) display higher logP values than halogenated analogs, favoring blood-brain barrier penetration but risking metabolic instability .
  • Enzyme Inhibition Potential: The sulfanyl-acetamide moiety is conserved across analogs, suggesting a shared mechanism of action, possibly as a cysteine protease inhibitor or kinase modulator (inferred from ). Halogenated derivatives may exhibit stronger inhibition due to halogen bonding with catalytic residues .
  • Synthetic Accessibility : The methoxy-substituted analog () requires additional protection/deprotection steps during synthesis, whereas methyl or chloro groups simplify preparation .

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